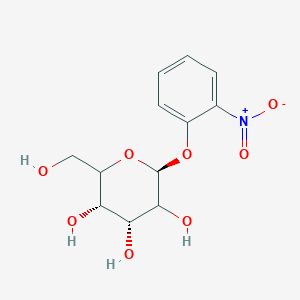
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene: is a polycyclic aromatic hydrocarbon with a complex structure consisting of multiple fused benzene and naphthalene rings. This compound is known for its unique electronic properties and stability, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under high-temperature conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques have made it possible to produce this compound in larger quantities for research purposes. Methods such as gradient sublimation and high-temperature pyrolysis are employed to purify and isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene has several applications in scientific research:
Chemistry: Used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism by which Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of biological macromolecules and electronic devices .
Vergleich Mit ähnlichen Verbindungen
- Benzo[c]naphtho[3,2,1,8,7-rstuv]pentaphene
- Dibenzo[fg,ij]naphtho[2,1,8-uva]pentaphene
- Tribenzo[jk,qr,uv]naphtho[2,1,8,7-defg]pentacene
Uniqueness: Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene is unique due to its specific arrangement of fused rings, which imparts distinct electronic properties and stability. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
435-02-9 |
|---|---|
Molekularformel |
C38H20 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
decacyclo[18.14.2.27,10.02,15.03,8.09,14.016,36.023,35.024,33.026,31]octatriaconta-1(34),2(15),3,5,7,9,11,13,16,18,20(36),21,23(35),24,26,28,30,32,37-nonadecaene |
InChI |
InChI=1S/C38H20/c1-2-7-25-19-31-26(18-24(25)6-1)20-32-36-27(31)17-16-23-10-5-13-30(35(23)36)37-28-11-3-8-21-14-15-22-9-4-12-29(38(32)37)34(22)33(21)28/h1-20H |
InChI-Schlüssel |
JTGNWKRAXNGJKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=C(C7=CC=CC8=C7C9=C(C=CC=C96)C=C8)C1=CC=CC(=C15)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


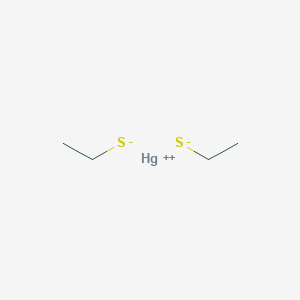
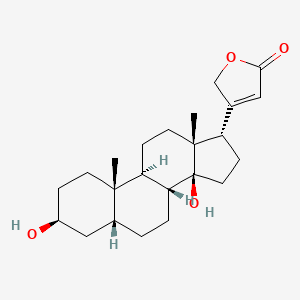
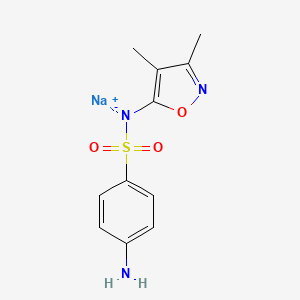


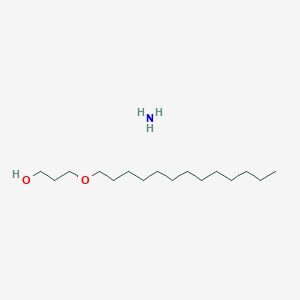
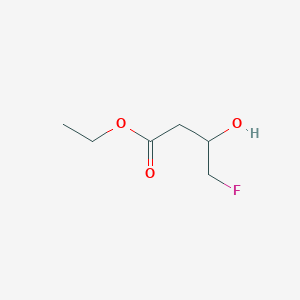
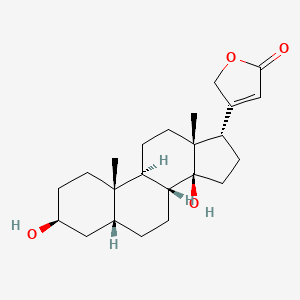
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
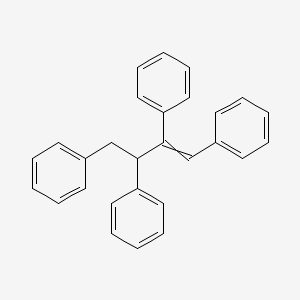
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)


